molecular formula C21H18ClN3O3S B13953236 Methanesulfonanilide, 4'-((3-chloro-9-acridinyl)amino)-3'-methoxy- CAS No. 58658-30-3

Methanesulfonanilide, 4'-((3-chloro-9-acridinyl)amino)-3'-methoxy-

Cat. No.: B13953236
CAS No.: 58658-30-3
M. Wt: 427.9 g/mol
InChI Key: SWQPHPDMZOWSQQ-UHFFFAOYSA-N
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Description

Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy- is a complex organic compound known for its unique chemical structure and properties. It contains multiple aromatic rings and functional groups, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy- typically involves multiple steps, starting with the preparation of the acridine derivative. The process includes:

    Nitration and Reduction: The initial step involves the nitration of an acridine compound, followed by reduction to form the corresponding amine.

    Chlorination: The amine is then chlorinated to introduce the chloro group at the desired position.

    Sulfonation: Finally, the sulfonamide group is introduced through a sulfonation reaction, resulting in the formation of Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy-.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy- has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonamide, N-(4-((3-chloro-9-acridinyl)amino)phenyl)
  • N-[4-[(3-Chloro-9-acridinyl)amino]phenyl]methanesulfonamide

Uniqueness

Methanesulfonanilide, 4’-((3-chloro-9-acridinyl)amino)-3’-methoxy- stands out due to its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

58658-30-3

Molecular Formula

C21H18ClN3O3S

Molecular Weight

427.9 g/mol

IUPAC Name

N-[4-[(3-chloroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide

InChI

InChI=1S/C21H18ClN3O3S/c1-28-20-12-14(25-29(2,26)27)8-10-18(20)24-21-15-5-3-4-6-17(15)23-19-11-13(22)7-9-16(19)21/h3-12,25H,1-2H3,(H,23,24)

InChI Key

SWQPHPDMZOWSQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)Cl

Origin of Product

United States

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